molecular formula C14H16N2O2 B12901236 Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- CAS No. 57068-31-2

Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-

Katalognummer: B12901236
CAS-Nummer: 57068-31-2
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: HVJSWOOOQOKJDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methyloxazol-2-yl)-N-phenethylacetamide is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 4-position and a phenethylacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide typically involves the formation of the oxazole ring followed by the introduction of the phenethylacetamide group. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol or a carboxylic acid derivative, under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents or catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methyloxazol-2-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives .

Wissenschaftliche Forschungsanwendungen

N-(4-Methyloxazol-2-yl)-N-phenethylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Wirkmechanismus

The mechanism of action of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenethylacetamide moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxazole Derivatives: Compounds like 4-methyl-2-phenyl-oxazole and 2-phenethyl-4-methyl-oxazole share structural similarities with N-(4-Methyloxazol-2-yl)-N-phenethylacetamide.

    Phenethylacetamide Derivatives: Compounds such as N-phenethylacetamide and N-(2-phenylethyl)-acetamide are structurally related.

Uniqueness

N-(4-Methyloxazol-2-yl)-N-phenethylacetamide is unique due to the specific combination of the oxazole ring and phenethylacetamide moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

57068-31-2

Molekularformel

C14H16N2O2

Molekulargewicht

244.29 g/mol

IUPAC-Name

N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C14H16N2O2/c1-11-10-18-14(15-11)16(12(2)17)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3

InChI-Schlüssel

HVJSWOOOQOKJDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=COC(=N1)N(CCC2=CC=CC=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.